molecular formula C19H19N3O4S2 B2772635 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-80-8

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2772635
CAS No.: 325977-80-8
M. Wt: 417.5
InChI Key: XOZNNDBHZFQKTM-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a thiazole ring, which is further substituted with a methoxyphenyl group and a dimethylsulfamoyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the thiazole intermediate.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole intermediate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Dimethylsulfamoyl Group: Finally, the dimethylsulfamoyl group is introduced via sulfonylation, where dimethylsulfamoyl chloride reacts with the amine group on the benzamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, such as cancer, bacterial infections, or inflammatory disorders. Researchers are particularly interested in its ability to modulate specific molecular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s thiazole ring and benzamide core are likely to play crucial roles in binding to these targets, while the dimethylsulfamoyl and methoxyphenyl groups may enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylsulfamoyl)-N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-(Dimethylsulfamoyl)-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a chloro group instead of a methoxy group.

    4-(Dimethylsulfamoyl)-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)14-10-8-13(9-11-14)18(23)21-19-20-16(12-27-19)15-6-4-5-7-17(15)26-3/h4-12H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNNDBHZFQKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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